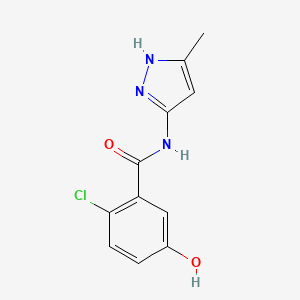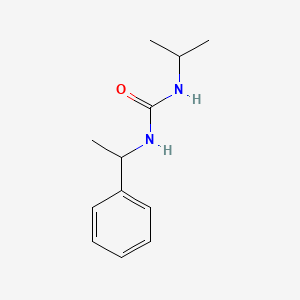
3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase and histone deacetylase. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and histone deacetylase. This inhibition can lead to various biochemical and physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide are still being studied. However, it has been shown to exhibit inhibitory activity against various enzymes, which can lead to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide in lab experiments is its potential applications in medicinal chemistry. This compound has been shown to exhibit inhibitory activity against various enzymes and has potential applications in cancer therapy. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide. One potential direction is the further study of its potential applications in cancer therapy. This compound has shown promising results in inducing apoptosis in cancer cells and may have potential applications in the treatment of various types of cancer. Another direction is the further study of its anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases. Additionally, the development of more efficient synthesis methods for this compound may also be a future direction for research.
Méthodes De Synthèse
The synthesis of 3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves the reaction of 3-bromo-4-chlorobenzenesulfonyl chloride with 2-pyrrolidin-3-ylethylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature under an inert atmosphere, and the product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O2S/c13-11-7-10(1-2-12(11)14)19(17,18)16-6-4-9-3-5-15-8-9/h1-2,7,9,15-16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBBEKIDHFJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-chloro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)

![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)


![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)


